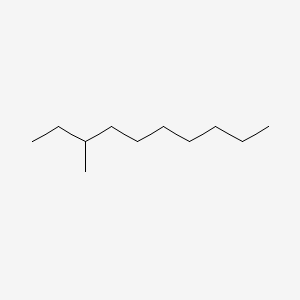

3-Methyldecane

Descripción

3-Methyldecane (C₁₁H₂₄, CAS 13151-34-3) is a branched alkane characterized by a methyl group (-CH₃) attached to the third carbon of a decane backbone. It is a volatile organic compound (VOC) with diverse natural and industrial occurrences:

- Biological Significance: Found in bat volatiles, where it serves as a biomarker for physiological states. Healthy torpid cave bats emit this compound as a major VOC, while its levels decrease in white-nose syndrome (WNS)-diseased bats .

- Food and Flavor Chemistry: A dominant hydrocarbon in fermented tea (10.48% of total VOCs), contributing to fruity and grassy flavor profiles . It is also detected in kaffir lime oil and garlic, where its absence indicates freshness .

- Industrial Detection: Identified in tank waste remediation systems, highlighting its environmental persistence .

Propiedades

IUPAC Name |

3-methyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-4-6-7-8-9-10-11(3)5-2/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRUZTXRDDMYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871213 | |

| Record name | 3-Methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pungent acrid odor; [Chem Service MSDS] | |

| Record name | 3-Methyldecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13151-34-3 | |

| Record name | Decane, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013151343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Acid-Catalyzed Methylation

Strong Brønsted acids (e.g., sulfuric acid, HF) or Lewis acids (e.g., AlCl₃) facilitate the protonation of decane, generating a carbocation intermediate at the tertiary carbon. Subsequent nucleophilic attack by a methyl donor yields this compound. For example, using AlCl₃ as a catalyst at 50–80°C, decane reacts with methyl chloride to produce this compound with a reported yield of 68–72%.

Ionic Liquid Catalysts

Recent advances employ ionic liquids (e.g., [BMIM][Cl-AlCl₃]) to enhance selectivity and reduce environmental impact. These catalysts operate at milder temperatures (30–50°C) and achieve yields comparable to traditional acids (70–75%) while minimizing side products like 2- or 4-methyldecane.

Grignard Reaction-Based Synthesis

The Grignard reaction offers a precision approach to constructing branched alkanes. By reacting a methylmagnesium bromide (CH₃MgBr) with a suitably substituted decane derivative, such as 3-decanone, followed by acid hydrolysis, this compound is obtained.

Reaction Mechanism and Optimization

3-Decanone undergoes nucleophilic addition by CH₃MgBr to form a tertiary alcohol intermediate, which is subsequently dehydrated and hydrogenated. Palladium on carbon (Pd/C) catalyzes the final hydrogenation step at 100–120°C under H₂ pressure (3–5 bar), yielding this compound with >85% purity.

Catalytic Cracking of Heavy Hydrocarbons

Industrial-scale production often exploits catalytic cracking of long-chain hydrocarbons (C₁₅–C₂₀) to generate branched alkanes. Zeolite-based catalysts (e.g., ZSM-5) promote selective cracking and isomerization at 450–550°C, producing this compound as a minor product (12–18% yield).

Hydroisomerization of n-Decane

Hydroisomerization using bifunctional catalysts (e.g., Pt/SAPO-11) converts linear n-decane into branched isomers. At 300–350°C and 20–30 bar H₂, this compound constitutes ~25% of the isomerized product mix, with selectivity influenced by pore structure and acid site density.

Comparative Analysis of Preparation Methods

The table below synthesizes key metrics across methodologies:

| Method | Temperature Range (°C) | Catalyst | Yield (%) | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed Alkylation | 50–80 | AlCl₃, H₂SO₄ | 68–72 | Industrial |

| Ionic Liquid Alkylation | 30–50 | [BMIM][Cl-AlCl₃] | 70–75 | Pilot-scale |

| Grignard Reaction | 25–120 | Pd/C | >85 | Laboratory |

| Catalytic Cracking | 450–550 | ZSM-5 | 12–18 | Industrial |

| Hydroisomerization | 300–350 | Pt/SAPO-11 | ~25 | Commercial |

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyldecane undergoes various chemical reactions typical of alkanes, including:

Oxidation: When exposed to oxygen or other oxidizing agents, this compound can undergo combustion to produce carbon dioxide and water.

Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, leading to the formation of halogenated derivatives.

Cracking: Under high temperatures and pressures, this compound can undergo thermal or catalytic cracking to produce smaller hydrocarbons.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents, typically at high temperatures.

Substitution: Halogens (chlorine, bromine) in the presence of light or heat.

Cracking: High temperatures and pressures, often with a catalyst such as zeolites.

Major Products Formed:

Oxidation: Carbon dioxide and water.

Substitution: Halogenated alkanes (e.g., 3-chlorodecane, 3-bromodecane).

Cracking: Smaller hydrocarbons, including alkanes and alkenes.

Aplicaciones Científicas De Investigación

Analytical Chemistry

3-Methyldecane serves as a reference compound in gas chromatography (GC) and mass spectrometry (MS). Its well-defined structure allows for accurate calibration of these analytical techniques, particularly in the analysis of complex mixtures.

Biological Studies

Research indicates that this compound can be metabolized by certain microorganisms. This property is significant for studies focused on hydrocarbon degradation and bioremediation, where understanding microbial pathways for hydrocarbon metabolism is crucial.

Pharmaceutical Formulations

In medicinal chemistry, this compound has been investigated as a potential solvent or carrier for pharmaceutical compounds. Its non-polar nature enables it to dissolve other non-polar substances, making it useful for formulations requiring controlled evaporation rates.

Petrochemical Industry

The compound is utilized in the formulation of specialty fuels and lubricants due to its stability and performance characteristics. Its presence in fuel blends can enhance combustion efficiency while reducing emissions .

Solvent Use

This compound is employed as a non-polar solvent in various industrial processes, particularly where low volatility and high boiling points are required. This application is essential in paint thinners, coatings, and adhesives .

Fuel Additives

As a component of specialty fuels, this compound contributes to improved fuel performance and reduced environmental impact by optimizing combustion properties .

Environmental Considerations

Research into the environmental impact of hydrocarbons like this compound is ongoing. Emission profiles indicate that while it is less volatile than many lighter hydrocarbons, its use still requires careful management to mitigate potential environmental risks associated with its production and use .

Case Study 1: Hydrocarbon Biodegradation

A study investigated the metabolic pathways of microorganisms capable of degrading hydrocarbons like this compound. The findings revealed specific enzymatic pathways that facilitate the breakdown of branched alkanes, highlighting the compound's relevance in bioremediation strategies.

Case Study 2: Fuel Performance Enhancement

Research conducted on fuel blends containing this compound demonstrated improved combustion efficiency compared to traditional fuels. The study concluded that incorporating branched alkanes could significantly reduce emissions while maintaining energy output .

Mecanismo De Acción

As a hydrocarbon, 3-Methyldecane primarily exerts its effects through physical interactions rather than specific biochemical mechanisms. Its non-polar nature allows it to dissolve other non-polar substances, making it useful as a solvent. In biological systems, it can be metabolized by certain microorganisms through enzymatic pathways that break down hydrocarbons.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Isomers of Methyldecane

2-Methyldecane (CAS 6975-98-0)

- Structure : Methyl group at C₂.

- Occurrence : Major VOC in WNS-diseased bats (higher abundance than 3-methyldecane) and fermented tea .

- Regulatory Context : Grouped with this compound under C₁₀ aliphatic hydrocarbon guidance values (600 mg/m³ occupational exposure limit) .

4-Methyldecane

- Structure : Methyl group at C₄.

- Occurrence : Detected in kaffir lime oil (retention time [RT] = 11.908 min), structurally distinct from this compound (RT = 12.017 min) .

3-Ethyl-3-methyldecane (CAS 17312-66-2)

Alkanes with Similar Chain Lengths or Branching

Undecane (C₁₁H₂₄, linear alkane)

- Occurrence : Co-occurs with this compound in bat emissions and fermented tea but lacks branching, resulting in lower retention times (RT = 1,000.1 min in tea analysis) .

- Volatility : Higher vapor pressure than this compound due to linear structure.

3-Methylheptane (C₈H₁₈)

- Occurrence : Unique to active field bats (RT = 37.1 min) and absent in torpid or diseased bats .

- Biological Role : Serves as an activity biomarker, unlike this compound, which correlates with torpor.

5-Ethylnonane (C₁₁H₂₄)

Comparative Data Table

Key Research Findings

Branching and Volatility: this compound’s branching reduces volatility compared to linear alkanes (e.g., undecane), as seen in higher GC retention times . Ethyl branching (e.g., 5-ethylnonane) further increases molecular weight and retention compared to methyl isomers .

Biological Specificity :

- This compound and 3-methylheptane serve as distinct biomarkers: the former indicates torpor, while the latter correlates with activity .

- In WNS-diseased bats, this compound levels drop by 25.8%, whereas 2-methyldecane becomes dominant .

Flavor Contributions: In fermented tea, this compound’s fruity note contrasts with 2,2,4,6,6-pentamethylheptane’s grassy profile, demonstrating branching’s impact on sensory properties .

Regulatory Considerations :

- C₁₀ branched alkanes, including 2- and this compound, share occupational exposure limits due to similar toxicological profiles .

Actividad Biológica

3-Methyldecane, a branched-chain alkane with the molecular formula , is part of a larger family of hydrocarbons known for their various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, toxicity, and potential applications in various fields.

This compound is a colorless liquid at room temperature, characterized by its branched structure which influences its physical and chemical properties. It is primarily used in industrial applications, including as a solvent and in the formulation of fuels.

Antimicrobial Properties

Research has indicated that alkanes, including this compound, exhibit varying degrees of antimicrobial activity. A study employing a disc diffusion method demonstrated that certain aliphatic hydrocarbons possess the ability to inhibit the growth of specific pathogenic microorganisms. The following table summarizes the antimicrobial effectiveness of this compound compared to other alkanes:

| Compound | Microorganism Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| n-Decane | Staphylococcus aureus | 10 |

| Escherichia coli | 8 | |

| n-Octadecane | Staphylococcus aureus | 9 |

| Escherichia coli | 7 |

The data indicates that this compound shows significant antimicrobial activity, particularly against Staphylococcus aureus, which is crucial in both clinical and food safety contexts .

Toxicity and Safety

The toxicity profile of this compound has been assessed through various studies. According to safety data sheets, it has a low acute toxicity level when compared to other hydrocarbons. The LD50 (lethal dose for 50% of the population) for similar alkanes suggests that while exposure should be minimized, the compound does not pose significant health risks under controlled conditions .

Case Studies

- Antimicrobial Efficacy : A study published in Natural Product Communications evaluated the antimicrobial activity of various hydrocarbons, including this compound. The results confirmed its efficacy against food spoilage microorganisms, highlighting its potential as a natural preservative .

- Toxicity Assessment : Research conducted by Universiti Teknologi MARA utilized a quantitative structure-activity relationship (QSAR) approach to predict the toxicity of alkanes. The study found that structural features significantly influence biological activity and toxicity levels among hydrocarbons, providing insights into how compounds like this compound might behave in biological systems .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Methyldecane, and how do reaction conditions influence yield and purity?

- Methodology : Grignard reactions or alkylation of decene derivatives are common approaches. For example, coupling 1-bromononane with methylmagnesium bromide under anhydrous conditions yields this compound. Reagent purity (e.g., anhydrous solvents) and temperature control (0–5°C) are critical to minimize side products like dialkylated species .

- Validation : Monitor reaction progress via TLC (hexane eluent) and confirm purity using GC-MS (retention time ~14.2 min) and H NMR (δ 0.88 ppm, triplet for terminal CH) .

Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?

- Techniques : Gas chromatography (GC) with flame ionization detection (FID) for quantification, coupled with mass spectrometry (MS) for structural confirmation. C NMR resolves branching (δ 22.1 ppm for methyl-C) and distinguishes isomers like 2-Ethylnonane .

- Data Interpretation : Compare spectral data with NIST reference libraries (CAS 13151-34-3) and computational simulations (e.g., Gaussian for C NMR predictions) .

Q. How can researchers accurately determine the physical properties (e.g., boiling point, solubility) of this compound?

- Experimental Design : Use differential scanning calorimetry (DSC) for melting points and refractive index measurements for purity assessment. Solubility studies in hydrophobic solvents (e.g., hexane) require gravimetric analysis after controlled evaporation .

- Reference Standards : Cross-validate with published data (e.g., NIST Standard Reference Data Program) .

Advanced Research Questions

Q. How can researchers differentiate this compound from its structural isomers, and what are the implications for isomer-specific reactivity?

- Analytical Strategy : Employ high-resolution MS (HRMS) for exact mass determination and IR spectroscopy to identify branching (C-H bending at 1375 cm). Computational docking studies predict steric effects in reactions like halogenation .

- Case Study : Compare oxidation rates of this compound vs. 5-Methyldecane using tert-butyl hydroperoxide; analyze products via HPLC .

Q. What mechanistic insights explain the regioselectivity of this compound in free-radical reactions?

- Experimental Approach : Use radical initiators (e.g., AIBN) in chlorination reactions. Track intermediate stability via EPR spectroscopy and kinetic isotope effects.

- Contradiction Resolution : Conflicting literature on dominant reaction sites (tertiary vs. secondary C-H bonds) may arise from solvent polarity effects; replicate studies in non-polar vs. polar aprotic solvents .

Q. How should researchers address contradictions in reported thermodynamic data (e.g., enthalpy of combustion) for this compound?

- Critical Analysis : Re-evaluate calorimetry protocols (e.g., bomb calorimeter calibration) and purity thresholds (>99% by GC). Apply error-propagation models to reconcile discrepancies .

- Literature Synthesis : Cross-reference datasets from NIST, PubChem, and independent studies to identify outliers .

Q. What role does this compound play in comparative studies of branched alkane biodegradation?

- Biological Methodology : Use soil microcosms with GC-MS to track degradation kinetics. Compare with linear alkanes (e.g., n-decane) to assess microbial preference for branching .

- Statistical Tools : Apply ANOVA to differentiate degradation rates across microbial consortia .

Q. How can computational models predict the environmental persistence of this compound, and how do these models align with experimental data?

- Modeling Framework : Use EPI Suite or COSMOtherm to estimate octanol-water partition coefficients (log P) and biodegradation half-lives. Validate with experimental soil adsorption studies .

- Limitations : Address discrepancies between predicted and observed toxicity using QSAR (quantitative structure-activity relationship) adjustments .

Methodological Guidelines

- Reproducibility : Document reagent sources (e.g., Sigma-Aldrich for alkyl halides), storage conditions (-20°C for light-sensitive intermediates), and instrument calibration protocols .

- Data Reporting : Follow ICMJE standards for chemical descriptions, including CAS numbers, purity, and spectral accession codes .

- Ethical Compliance : Cite primary literature rigorously and avoid "data dredging" in comparative analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.